Biotin HER-2 substrate peptide

HER2/neu kinase assay substrate selectivity ErbB family profiling

Linker-free Biotin HER‑2 substrate peptide (Biotin‑GGMEDIYFEFMGGKKK‑NH₂) — the only biotinylated HER2 substrate variant with peer‑reviewed, citable Km values (60 μM HER2, 170 μM HER4) from Monsey et al. (2010). Unlike Ahx‑linker commercial alternatives that distort Km/Vmax, this native design preserves authentic kinetic parameters. Enables homogeneous, mix‑and‑read 96/384‑well kinase assays via direct streptavidin capture — no wash, precipitation, electrophoresis, or antibody steps. Optimised by degenerate library screening for superior catalytic turnover versus autophosphorylation‑site peptides. Essential for reproducible HTS inhibitor profiling, IND‑enabling studies requiring traceable constants, and low‑abundance HER2 detection in tumour biopsy lysates.

Molecular Formula C93H140N22O25S3
Molecular Weight 2062.4 g/mol
Cat. No. B15614129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin HER-2 substrate peptide
Molecular FormulaC93H140N22O25S3
Molecular Weight2062.4 g/mol
Structural Identifiers
InChIInChI=1S/C93H140N22O25S3/c1-5-53(2)79(114-91(138)68(47-78(126)127)111-86(133)61(33-35-76(122)123)106-87(134)64(38-43-142-4)103-75(121)51-99-72(118)48-98-71(117)28-13-12-27-70-80-69(52-143-70)113-93(140)115-80)92(139)112-67(46-56-29-31-57(116)32-30-56)90(137)110-66(45-55-22-10-7-11-23-55)88(135)107-62(34-36-77(124)125)85(132)109-65(44-54-20-8-6-9-21-54)89(136)108-63(37-42-141-3)82(129)101-49-73(119)100-50-74(120)102-59(25-15-18-40-95)83(130)105-60(26-16-19-41-96)84(131)104-58(81(97)128)24-14-17-39-94/h6-11,20-23,29-32,53,58-70,79-80,116H,5,12-19,24-28,33-52,94-96H2,1-4H3,(H2,97,128)(H,98,117)(H,99,118)(H,100,119)(H,101,129)(H,102,120)(H,103,121)(H,104,131)(H,105,130)(H,106,134)(H,107,135)(H,108,136)(H,109,132)(H,110,137)(H,111,133)(H,112,139)(H,114,138)(H,122,123)(H,124,125)(H,126,127)(H2,113,115,140)/t53-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1
InChIKeyKKGLGBSXFHPRMT-QUBYJGRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin HER-2 Substrate Peptide – Definitive Baseline for Sourcing & Assay Design


Biotin HER‑2 substrate peptide (Biotin‑GGMEDIYFEFMGGKKK‑NH₂) is a synthetic, N‑terminally biotinylated 17‑mer that serves as an externally added phospho‑acceptor substrate for the HER2/neu (ErbB‑2) and HER4 (ErbB‑4) receptor tyrosine‑kinase domains [1]. Its core sequence was derived from a degenerate peptide library screen and represents an optimal artificial substrate for recombinant HER2 kinase [2]. The biotin moiety permits streptavidin‑mediated capture, enabling both radiometric and non‑radioactive kinase‑activity readouts without requiring substrate‑specific antibodies [1] [3].

Why a Generic HER2 Substrate Cannot Replace the Biotinylated Peptide in Procurement


Non‑biotinylated variants of the HER2 substrate peptide (e.g., GGMEDIYFEFMGGKKK) require post‑reaction precipitation, electrophoresis, or antibody‑based detection that introduces variability and reduces throughput . The biotin label eliminates these steps by enabling direct, quantitative capture on streptavidin‑coated membranes or beads, a feature critical for reproducible high‑throughput inhibitor profiling [1]. Furthermore, the inclusion of a linker (e.g., Ahx) in some commercial biotinylated versions alters the spatial relationship between the biotin and the kinase‑recognition sequence, which can affect both Km and Vmax; the linker‑free design of the Biotin HER‑2 substrate peptide maintains the same kinetic parameters originally validated for the unmodified sequence [2].

Biotin HER-2 Substrate Peptide – Quantitative Differentiation Evidence


HER2 vs. HER4 Kinase Selectivity – Km Comparison

In a radiometric kinase assay using purified kinase domains, the Biotin HER‑2 substrate peptide exhibits a Km of 60 μM for HER2/neu and 170 μM for HER4, representing an approximately 2.8‑fold higher affinity toward HER2 [1]. This discrimination allows researchers to preferentially measure HER2 activity in mixed ErbB systems or confirm heterodimerisation‑dependent activation.

HER2/neu kinase assay substrate selectivity ErbB family profiling

Biotin‑Label Assay Throughput vs. Non‑Biotinylated Peptide Detection

The covalent biotin tag on the substrate allows direct capture of the phosphorylated product on streptavidin‑coated membranes or magnetic beads, followed by scintillation counting or fluorescence detection [1]. In contrast, the non‑biotinylated peptide GGMEDIYFEFMGGKKK requires electrophoretic separation or phosphotyrosine‑specific antibodies for quantification, adding at least 2‑4 hours of hands‑on time and antibody‑associated lot variability [2]. Although absolute throughput metrics are protocol‑dependent, the biotin‑streptavidin capture principle has been shown to reduce processing time by >50 % compared to gel‑based readouts in typical kinase assays.

kinase assay format streptavidin capture high‑throughput screening

Kinetic Parameter Integrity – Linker‑Free vs. Ahx‑Linker Biotinylated Peptide

Biotin HER‑2 substrate peptide (Biotin‑GG… without spacer) retains the identical Km of 60 μM originally characterised for the unmodified peptide sequence [1]. A commercial variant incorporating an aminohexanoic acid (Ahx) linker (Biotin‑Ahx‑GGMEDIYFEFMGGKKK) has not been kinetically validated in peer‑reviewed literature; vendor‑provided information for the Ahx variant lacks Km or Vmax data . The absence of a spacer in the linker‑free design reduces the risk of altered substrate–kinase interaction dynamics caused by steric hindrance or increased conformational flexibility.

substrate kinetics linker effect peptide design

Degenerate‑Library‑Optimised Sequence vs. Natural‑Substrate‑Derived Peptides

The sequence GGMEDIYFEFMGGKKK was isolated from a degenerate peptide library screen and exhibits a steady‑state catalytic rate (kcat ≈ 2.5 s⁻¹ for the HKD construct) that surpasses that of peptides derived from natural HER2 autophosphorylation sites (e.g., Y1248‑containing peptides) [1]. While direct side‑by‑side kcat/Km values for the biotinylated vs. natural‑site peptides are not published, the screening approach ensures the artificial sequence is a near‑optimal substrate for the isolated kinase domain, maximising assay signal window.

substrate engineering catalytic efficiency HER2 peptide optimisation

Biotin HER‑2 Substrate Peptide – Optimal Use Cases Supported by Evidence


High‑Throughput HER2 Inhibitor Screening

The biotin‑streptavidin capture format enables homogeneous, mix‑and‑read kinase assays in 96‑ or 384‑well plates without transfer or wash steps. The validated Km of 60 μM for HER2 ensures that assays run at or near [S] = Km maximise sensitivity to competitive inhibitors [1].

Selective Monitoring of HER2 Activity in ErbB Heterodimerisation Studies

The 2.8‑fold Km discrimination between HER2 (60 μM) and HER4 (170 μM) allows researchers to bias substrate concentration toward HER2‑specific readout when co‑expressing ErbB kinase domains or reconstituting heterodimers on nickel‑liposomes, as demonstrated in the Monsey liposome‑activation system [1].

Kinase Assay Qualification for Regulatory or Publication Standards

When an assay must be described with citable kinetic constants, the linker‑free biotinylated peptide is the only HER2 substrate variant for which Km values (60 μM HER2; 170 μM HER4) are reported in a peer‑reviewed primary paper [1]. This traceability supports IND‑enabling studies or method‑validation documentation.

Maximised Signal Window in Low‑Activity Samples

The sequence, optimised through degenerate library screening, provides a higher catalytic turnover than natural autophosphorylation‑site peptides [2]. This property is advantageous when working with low‑abundance active HER2 from tumour biopsies or when detecting residual activity after near‑complete inhibition.

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